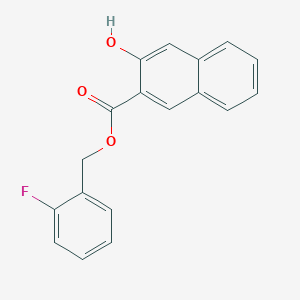

2-fluorobenzyl 3-hydroxy-2-naphthoate

Description

2-Fluorobenzyl 3-hydroxy-2-naphthoate is an ester derivative of 3-hydroxy-2-naphthoic acid (3H2NA), where the carboxylic acid group is substituted with a 2-fluorobenzyl moiety. The parent compound, 3-hydroxy-2-naphthoic acid (CAS# 92-70-6), is characterized by a hydroxyl group at the 3-position and a carboxylate group at the 2-position of the naphthalene ring . The introduction of the 2-fluorobenzyl group enhances lipophilicity and may influence binding interactions, as seen in related fluorinated compounds .

Properties

IUPAC Name |

(2-fluorophenyl)methyl 3-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FO3/c19-16-8-4-3-7-14(16)11-22-18(21)15-9-12-5-1-2-6-13(12)10-17(15)20/h1-10,20H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPDBFGKIYOYBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)OCC3=CC=CC=C3F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluorobenzyl 3-hydroxy-2-naphthoate typically involves the esterification of 3-hydroxy-2-naphthoic acid with 2-fluorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of 2-fluorobenzyl 3-hydroxy-2-naphthoate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Fluorobenzyl 3-hydroxy-2-naphthoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the naphthoate structure can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-Fluorobenzyl 3-hydroxy-2-naphthoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-fluorobenzyl 3-hydroxy-2-naphthoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters

| Compound | Molecular Weight (g/mol) | LogP<sup>a</sup> | Melting Point (°C) | Water Solubility |

|---|---|---|---|---|

| 3-Hydroxy-2-naphthoic acid | 188.18 | 2.12<sup>b</sup> | 222–224 | Low |

| Sodium 3-hydroxy-2-naphthoate | 210.14 | N/A | N/A | High |

| Methyl 3-hydroxy-2-naphthoate | 202.21 | 2.33 | 72–76 | Low |

| Octyl 3-hydroxy-2-naphthoate | 314.39 | ~5.5<sup>c</sup> | N/A | Very low |

| 2-Fluorobenzyl 3-hydroxy-2-naphthoate | 294.28<sup>d</sup> | ~4.0<sup>e</sup> | N/A | Moderate |

<sup>a</sup>LogP values estimated or experimentally derived ; <sup>b</sup>Predicted via computational methods; <sup>c</sup>Estimated based on octyl chain contribution; <sup>d</sup>Calculated from esterification of 3H2NA and 2-fluorobenzyl alcohol; <sup>e</sup>Higher than methyl ester due to fluorobenzyl’s lipophilicity .

Key Observations :

- The 2-fluorobenzyl ester exhibits intermediate lipophilicity (LogP ~4.0) compared to the highly polar sodium salt (water-soluble) and the highly lipophilic octyl ester (LogP ~5.5).

- The fluorine atom in the benzyl group may enhance metabolic stability and receptor binding via hydrogen-bonding interactions, as observed in fluorinated pharmaceuticals .

Binding Affinity and Host-Guest Interactions

Sodium 3-hydroxy-2-naphthoate demonstrates strong binding to dendrimers in aqueous solutions, with a stoichiometry of two high-affinity guests per dendrimer and additional weak interactions. This is attributed to intramolecular hydrogen bonding between the hydroxyl and carboxylate groups, which delocalizes negative charge and increases lipophilicity, favoring binding to hydrophobic dendrimer cores . In contrast, sodium 2-naphthoate (lacking the hydroxyl group) binds more weakly, highlighting the critical role of the hydroxyl group in enhancing affinity.

For 2-fluorobenzyl 3-hydroxy-2-naphthoate, the fluorobenzyl group may further optimize binding through:

Steric effects : The benzyl group’s bulkiness may restrict conformational flexibility, improving specificity.

Key Findings :

- The octyl ester’s algicidal activity underscores the impact of lipophilicity on bioactivity, a trend likely applicable to the fluorobenzyl derivative .

- Fluorinated benzyl groups in pharmaceuticals (e.g., donepezil analogs) improve acetylcholinesterase inhibition via H-bonding with Phe288, suggesting analogous mechanisms for 2-fluorobenzyl 3-hydroxy-2-naphthoate .

- Toxicity data for the fluorobenzyl ester is lacking, though its ionic liquid counterpart ([P66614][HNA]) shows acute toxicity to algae, warranting caution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.